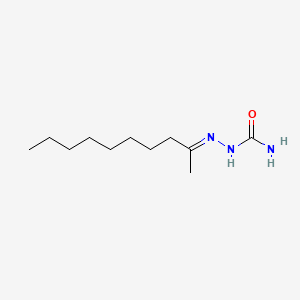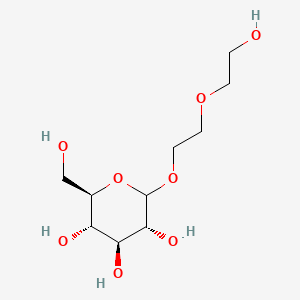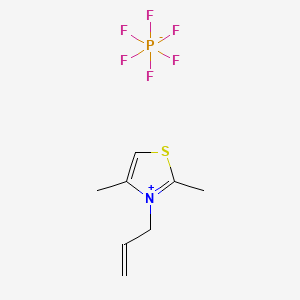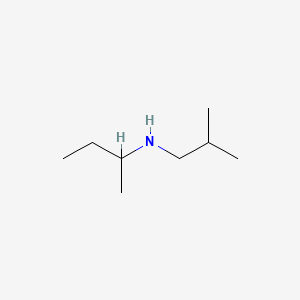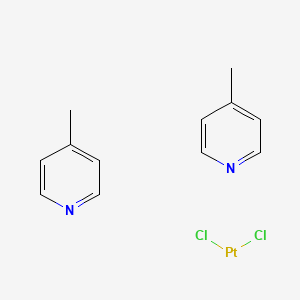
Platinum, dichlorobis(4-methylpyridine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, dichlorobis(4-methylpyridine)-, also known as cis-dichlorobis(4-methylpyridine)platinum(II), is a coordination compound with the chemical formula [PtCl2(C6H7N)2]. This compound features a platinum(II) center coordinated to two chloride ions and two 4-methylpyridine ligands. It is of significant interest in various fields of chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichlorobis(4-methylpyridine)- typically involves the reaction of potassium tetrachloroplatinate(II) with 4-methylpyridine in an aqueous medium. The reaction is carried out under reflux conditions to ensure complete coordination of the 4-methylpyridine ligands to the platinum center. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Platinum, dichlorobis(4-methylpyridine)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Platinum, dichlorobis(4-methylpyridine)- undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions typically occur in organic solvents such as dichloromethane or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands, depending on the substituents used.
Oxidation and Reduction: Products include platinum complexes in different oxidation states, such as platinum(IV) complexes when oxidized.
Scientific Research Applications
Platinum, dichlorobis(4-methylpyridine)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Platinum, dichlorobis(4-methylpyridine)-, particularly in its anticancer applications, involves the coordination of the platinum center to DNA. This interaction leads to the formation of DNA adducts, which disrupt the replication and transcription processes, ultimately inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
cis-Dichlorobis(pyridine)platinum(II): Similar structure but with pyridine instead of 4-methylpyridine.
cis-Dichlorobis(triphenylphosphine)platinum(II): Features triphenylphosphine ligands instead of 4-methylpyridine.
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Contains dimethyl sulfoxide ligands.
Uniqueness
Platinum, dichlorobis(4-methylpyridine)- is unique due to the presence of 4-methylpyridine ligands, which impart distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
72151-35-0 |
|---|---|
Molecular Formula |
C12H14Cl2N2Pt |
Molecular Weight |
452.2 g/mol |
IUPAC Name |
dichloroplatinum;4-methylpyridine |
InChI |
InChI=1S/2C6H7N.2ClH.Pt/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
QSELGNNRTDVSCR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=NC=C1.CC1=CC=NC=C1.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
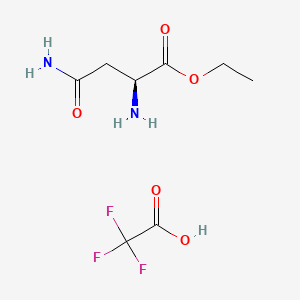

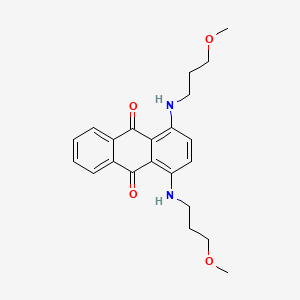
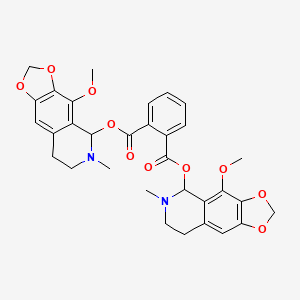

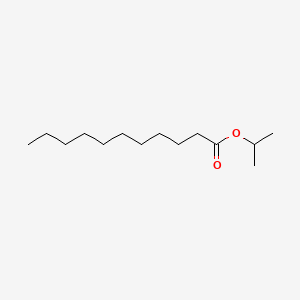
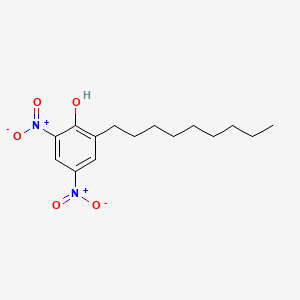

![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
